Istaroxime

Übersicht

Beschreibung

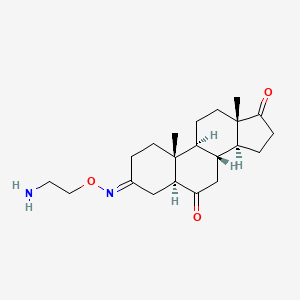

Istaroxime is a drug under development for the treatment of acute decompensated heart failure . It reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function .

Synthesis Analysis

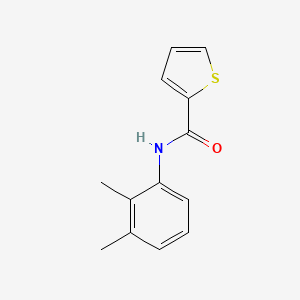

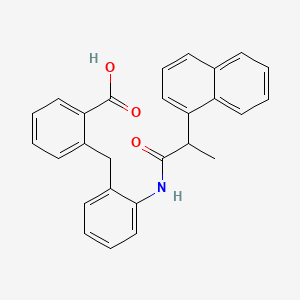

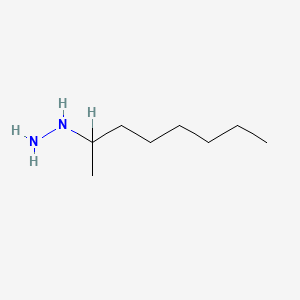

Istaroxime has been synthesized using dehydroepiandrosterone (DHEA) as the starting material . All intermediates and final products could be purified by filtration and recrystallization without column chromatography involved .Molecular Structure Analysis

The molecular structure of Istaroxime has been analyzed using molecular docking and conceptual density functional theory computations . Important chemical reactivity descriptors such as hardness, electronegativity, and electrophilicity were computed and discussed in detail .Chemical Reactions Analysis

Istaroxime exhibits an antiproliferative effect on A549, MCF7, and PC3 cell lines and inhibited Topoisomerase I, suggesting that Istaroxime can act as a Topoisomerase I inhibitor under in vitro conditions . A chemical reactivity analysis of the Istaroxime molecule was made in the light of Density Functional Theory computations .Physical And Chemical Properties Analysis

Istaroxime has a molar mass of 360.498 g/mol . Its chemical reactivity descriptors such as hardness, electronegativity, and electrophilicity have been computed and discussed in detail .Wissenschaftliche Forschungsanwendungen

Acute Heart Failure Treatment

Istaroxime is being investigated for its therapeutic potential in acute heart failure (AHF) . It exhibits a dual mechanism of action by inhibiting the Na+/K+ ATPase and stimulating the sarcoplasmic reticulum calcium ATPase isoform 2a (SERCA2a) . This dual action helps to increase intracellular calcium levels, which improves cardiac contractility and relaxation .

Cardiogenic Shock Management

In clinical trials, Istaroxime has shown promise in managing pre-cardiogenic shock , a condition characterized by inadequate blood flow due to heart failure . Its ability to enhance myocardial contractility without significantly increasing heart rate makes it a potential agent for stabilizing patients before the onset of full-blown cardiogenic shock .

Diastolic Heart Failure

Istaroxime’s mechanism of action also targets diastolic dysfunction, which is a defect in the heart’s ability to relax and fill properly. By increasing SERCA2a activity, Istaroxime helps to improve the heart’s relaxation phase, potentially benefiting patients with diastolic heart failure .

Molecular Biology Studies

In molecular biology, Istaroxime’s impact on calcium handling makes it a valuable tool for studying intracellular signaling pathways . Its effects on SERCA2a and Na+/K+ ATPase are crucial for understanding the molecular mechanisms underlying cardiac function and disease .

Pharmacodynamics and Kinetics Research

Istaroxime is also used in pharmacodynamics and kinetics research . Its unique pharmacological profile, including its effects on ion transport and myocardial contractility, provides insights into drug action and metabolism, which is essential for developing new therapeutic agents .

Wirkmechanismus

Target of Action

Istaroxime primarily targets two key proteins: the sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and the sarcoplasmic calcium ATPase isoform 2a (SERCA2a) . These proteins play crucial roles in maintaining the balance of ions across the cell membrane, which is essential for the proper functioning of cardiac muscle cells .

Mode of Action

Istaroxime acts as a positive inotropic agent . It mediates its action through inhibition of Na+/K+ ATPase , which increases intracellular sodium levels . This reversal of the driving force of the sodium/calcium exchanger inhibits calcium extrusion and possibly facilitates calcium entry . Additionally, istaroxime increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release, and by accelerating the inactivation state of L-type calcium channels, which allow for calcium influx . Together, these changes in calcium handling increase cell contraction .

Biochemical Pathways

The inhibition of Na+/K+ ATPase and the stimulation of SERCA2a by istaroxime affect the calcium signaling pathway in cardiac muscle cells . The increased intracellular calcium concentration enhances the contractility of the heart muscle cells, leading to improved heart function .

Pharmacokinetics

It is known that istaroxime has ashort half-life . It undergoes extensive metabolism to a molecule named PST3093, which has a substantially longer half-life than istaroxime . This metabolite retains the effects of the parent compound, making it suitable for chronic administration .

Result of Action

The action of istaroxime results in increased cardiac contractility and accelerated relaxation . This is due to the increased intracellular calcium concentration, which enhances the contractility of the heart muscle cells . Additionally, istaroxime enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by SERCA2a .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYLDWFDPHRTEG-PAAYLBSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870222 | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function. | |

| Record name | Istaroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Istaroxime | |

CAS RN |

203737-93-3, 203738-46-9 | |

| Record name | Istaroxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Istaroxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Istaroxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISTAROXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

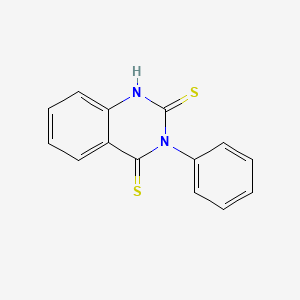

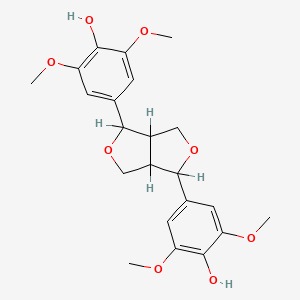

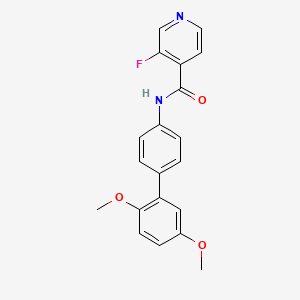

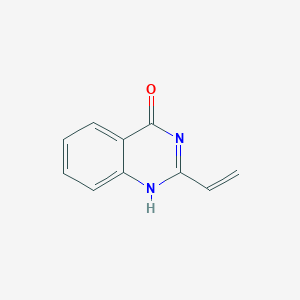

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

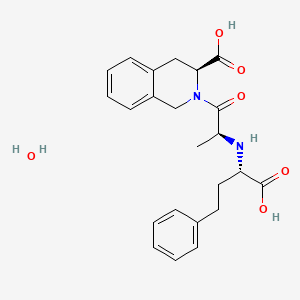

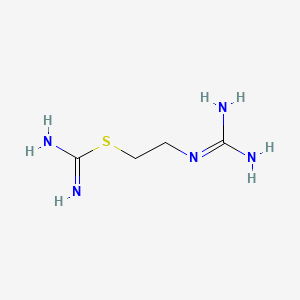

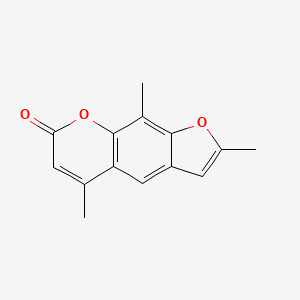

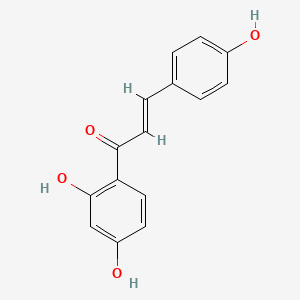

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)

![4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline](/img/structure/B1662433.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)